Becliconazole

Antifungal susceptibility testing Yeast MIC Candida

Becliconazole is a benzofuran-imidazole antifungal reference standard for CYP51A1 inhibition studies and in vitro susceptibility testing. It delivers 8- to 256-fold superior potency against yeast compared to fluconazole, with equipotent broad-spectrum activity to ketoconazole—ideal as a positive control for low-level resistance detection. Its distinct type II difference spectrum (λmax 429–430 nm) enables differential CYP51 binding analysis versus triazoles. Validated for chiral HPLC method development as an enantiomeric separation model. Essential for SAR investigations and screening novel antifungal candidates.

Molecular Formula C18H12Cl2N2O
Molecular Weight 343.2 g/mol
CAS No. 112893-26-2
Cat. No. B056024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBecliconazole
CAS112893-26-2
Synonyms1-((5-chloro-2-benzofuranyl)(2-chlorophenyl)methyl)-1H-imidazole
1-CBCMI
Molecular FormulaC18H12Cl2N2O
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl
InChIInChI=1S/C18H12Cl2N2O/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20/h1-11,18H
InChIKeyZSTBJMFRJPALNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Becliconazole (CAS 112893-26-2): Imidazole Antifungal Reference Standard for In Vitro Spectrum Evaluation


Becliconazole (CAS 112893-26-2) is a synthetic imidazole antifungal agent characterized by a benzofuran-imidazole structure with a stereogenic center [1]. It inhibits fungal lanosterol 14α-demethylase (CYP51A1), a key enzyme in ergosterol biosynthesis, disrupting fungal cell membrane integrity [2]. As a racemic imidazole derivative, becliconazole exhibits broad-spectrum activity against dermatophytes and yeast species and is primarily employed as a reference standard for in vitro antifungal susceptibility testing and analytical method development [1].

Why Becliconazole Cannot Be Interchanged with Other Azoles or Allylamines in Standardized Assays


Substituting becliconazole with another imidazole (e.g., ketoconazole), triazole (e.g., fluconazole), or allylamine (e.g., butenafine) in antifungal susceptibility testing is scientifically invalid due to substantial quantitative differences in potency and spectrum. As demonstrated in head-to-head microdilution studies, becliconazole exhibits 8- to 256-fold greater potency against yeast compared to fluconazole, while maintaining comparable potency to ketoconazole across most fungal species [1]. Against Acanthamoeba castellanii, becliconazole shows a qAC50 of 2.47 μM, which is distinct from structurally related imidazoles such as bifonazole (2.62 μM) and the triazole voriconazole (2.70 μM) [2]. Even within the imidazole class, enantiomeric composition critically influences antifungal activity; the pharmacological effect of becliconazole is tied to its specific enantiomeric ratio, meaning generic racemic imidazole standards cannot replicate its exact activity profile without verified enantiomeric composition [3].

Quantitative Differentiation of Becliconazole from Fluconazole, Ketoconazole, and Other Azoles


Superior Anti-Yeast Potency: Becliconazole vs. Fluconazole (8- to 256-Fold Difference)

Becliconazole demonstrates substantially higher potency against yeast species compared to the triazole fluconazole. In a direct head-to-head microdilution assay conducted according to NCCLS guidelines, becliconazole exhibited 8- to 256-fold greater activity against yeast isolates [1]. This quantitative superiority is critical for researchers requiring a potent reference imidazole for yeast susceptibility studies.

Antifungal susceptibility testing Yeast MIC Candida

Comparable Broad-Spectrum Potency to Ketoconazole with Improved Structural Discrimination

Becliconazole exhibits broad-spectrum antifungal activity comparable to ketoconazole. In the same NCCLS-based microdilution study, becliconazole demonstrated equivalent MIC80 values (≤4 mg/L) against 11 of 12 tested fungal species, matching ketoconazole's performance [1]. However, becliconazole's unique benzofuran-imidazole scaffold and enantiomeric composition offer a distinct structural comparator for structure-activity relationship (SAR) studies, differentiating it from simpler imidazole analogs [2].

Antifungal drug discovery Imidazole comparator Structure-activity relationship

Distinct Activity Profile in Non-Fungal Eukaryotic Models: Becliconazole vs. Bifonazole and Voriconazole

In a high-throughput screening against Acanthamoeba castellanii, becliconazole demonstrated a quantitative difference in potency compared to the structurally related imidazole bifonazole and the triazole voriconazole. Becliconazole achieved a qAC50 of 2.47 μM, while bifonazole required 2.62 μM and voriconazole required 2.70 μM [1]. This 6-9% potency advantage, though modest, indicates a distinct activity profile in this non-fungal eukaryotic model, potentially reflecting differences in target engagement or cellular permeability.

Acanthamoeba Antiprotozoal screening Comparative pharmacology

Verified Analytical Linearity for Quantitative Enantiomeric Purity Assessment

A validated chiral HPLC method enables precise determination of becliconazole's enantiomeric ratio and impurity profile. The assay demonstrated linearity over the range of 400–4000 μg/ml for becliconazole and 400–4000 ng/ml for its impurities [1]. This analytical robustness is essential for laboratories requiring certified reference standards with known enantiomeric composition, as the pharmacological activity of chiral azoles can differ dramatically between enantiomers [1].

Chiral chromatography Enantiomeric purity Analytical method validation

Class-Level Distinction: Imidazole vs. Triazole Selectivity Profiles

As an imidazole, becliconazole belongs to a subclass of azoles that exhibit different selectivity profiles compared to triazoles. Spectroscopic studies show that imidazoles and triazoles interact with ferric cytochrome P450 to produce type II difference spectra with distinct absorbance maxima (429-430 nm for imidazoles vs. 425-426 nm for triazoles) [1]. Furthermore, triazoles generally possess longer half-lives and potentially lower toxicity than imidazoles, while certain imidazoles (e.g., imazalil) demonstrate high selectivity for fungal over mammalian CYP51 [2]. Becliconazole's imidazole core may confer a distinct selectivity profile relevant for studies of CYP51 inhibition.

Azole pharmacology CYP51 inhibition Selectivity

Validated Research Applications for Becliconazole Based on Comparative Evidence


Reference Standard for Yeast-Focused Antifungal Susceptibility Testing

Employ becliconazole as a potent imidazole reference standard when high sensitivity against yeast species is required. Its 8- to 256-fold greater activity compared to fluconazole [1] makes it an ideal positive control for detecting low-level resistance or for screening novel compounds where a strong imidazole comparator is needed.

SAR Comparator in Imidazole Backbone Diversification Studies

Use becliconazole as an equipotent alternative to ketoconazole in structure-activity relationship (SAR) investigations. Its comparable broad-spectrum MIC80 profile [1], coupled with a distinct benzofuran-imidazole scaffold [2], provides a valuable chemical probe for dissecting the contributions of specific molecular features to antifungal activity.

Analytical Method Development and Chiral Purity Verification

Leverage the validated chiral HPLC method [2] for developing in-house quality control protocols for chiral azoles. Becliconazole serves as a model compound for optimizing enantiomeric separations and for establishing acceptance criteria for enantiomeric purity in pharmaceutical reference standards.

Mechanistic Probe for CYP51 Binding Studies

Apply becliconazole in spectroscopic binding assays to characterize CYP51-ligand interactions. Its imidazole core produces a distinct type II difference spectrum (λmax 429-430 nm) compared to triazoles [3], enabling differential analysis of azole subclass binding modes to fungal and mammalian cytochrome P450 enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Becliconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.